molecular formula C21H21NO2S B15169497 Benzenesulfonamide, N-[1,1'-biphenyl]-2-yl-4-(1-methylethyl)- CAS No. 885375-67-7

Benzenesulfonamide, N-[1,1'-biphenyl]-2-yl-4-(1-methylethyl)-

Cat. No.: B15169497
CAS No.: 885375-67-7
M. Wt: 351.5 g/mol
InChI Key: VGPIYBZBKJDLOD-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[1,1’-biphenyl]-2-yl-4-(1-methylethyl)- is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[1,1’-biphenyl]-2-yl-4-(1-methylethyl)- typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, where an alkyl halide reacts with the biphenyl compound in the presence of a Lewis acid catalyst.

    Sulfonamide Formation: The final step involves the reaction of the biphenyl-isopropyl compound with benzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[1,1’-biphenyl]-2-yl-4-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, alcohols, basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-[1,1’-biphenyl]-2-yl-4-(1-methylethyl)- is unique due to its specific combination of a biphenyl group and an isopropyl substituent. This structure imparts distinct chemical properties, such as enhanced lipophilicity and potential for selective enzyme inhibition, making it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

CAS No.

885375-67-7

Molecular Formula

C21H21NO2S

Molecular Weight

351.5 g/mol

IUPAC Name

N-(2-phenylphenyl)-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C21H21NO2S/c1-16(2)17-12-14-19(15-13-17)25(23,24)22-21-11-7-6-10-20(21)18-8-4-3-5-9-18/h3-16,22H,1-2H3

InChI Key

VGPIYBZBKJDLOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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